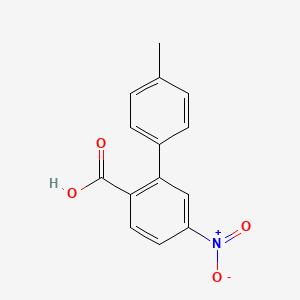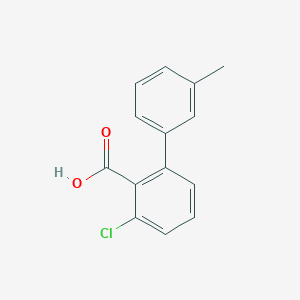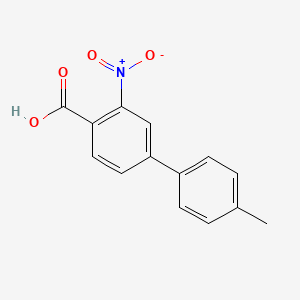
2-(4-Methylphenyl)-4-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-4-nitrobenzoic acid (hereafter referred to as 4-MNA) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 107-109 °C and a boiling point of 298-301 °C. 4-MNA is soluble in methanol, ethanol, and acetonitrile and is insoluble in water. It has a molar mass of 221.2 g/mol and a molecular formula of C11H9NO4.
Applications De Recherche Scientifique
4-MNA has a variety of applications in scientific research. It is used as an inhibitor of cyclooxygenase-2 (COX-2) and is known to reduce inflammation. It is also used as a substrate for the enzyme cytochrome P450 2A6 (CYP2A6), which is involved in the metabolism of drugs and other compounds. 4-MNA has been used to study the metabolism of nicotine in humans and has been used to study the effects of ethanol on the liver.
Mécanisme D'action
The mechanism of action of 4-MNA is not fully understood. However, it is thought to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. Prostaglandins are hormones that are involved in the regulation of inflammation, pain, and other physiological processes. It is also thought to inhibit the activity of CYP2A6, an enzyme involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
4-MNA has been shown to reduce inflammation in animal models. It has also been shown to inhibit the activity of CYP2A6, which can lead to increased levels of nicotine and other drugs in the body. In addition, it has been shown to reduce the production of prostaglandins, which can lead to reduced pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-MNA in lab experiments is its high purity of 95%. This makes it an ideal compound for biochemical and physiological studies. However, there are some potential limitations to using 4-MNA. For example, it is not soluble in water, which can make it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for 4-MNA research. These include further studies on its mechanism of action and its effects on inflammation, pain, and other physiological processes. In addition, further studies could be conducted to explore its potential as an inhibitor of CYP2A6 and its effects on the metabolism of drugs and other compounds. Finally, further studies could be conducted to explore its potential as a substrate for other enzymes involved in drug metabolism.
Méthodes De Synthèse
4-MNA can be synthesized in two ways. The first method involves the reaction of 4-methylphenol with nitric acid and sodium nitrite. The second method involves the reaction of 4-methylphenol and nitrobenzene. Both methods yield a white crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9-2-4-10(5-3-9)13-8-11(15(18)19)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRPNSROODUMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688631 |
Source


|
| Record name | 4'-Methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261953-43-8 |
Source


|
| Record name | 4'-Methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














